![molecular formula C8H10F2O2 B2756041 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2169578-23-6](/img/structure/B2756041.png)
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C8H10F2O2. It features a bicyclo[2.2.1]heptane core, which is a common structural motif in various bioactive molecules and synthetic intermediates. The presence of two fluorine atoms adds unique chemical properties, making it a compound of interest in both academic and industrial research.
作用机制
Mode of Action
It has been synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
The biochemical pathways affected by 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid are currently unknown . As the compound is a relatively new entity, more research is needed to elucidate the specific biochemical pathways it affects and the downstream effects of these interactions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action
准备方法
The synthesis of 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several routes. One notable method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .
化学反应分析
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to other functional groups like alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
相似化合物的比较
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other bicyclo[2.2.1]heptane derivatives, such as:
Camphor: A naturally occurring compound with a similar bicyclic structure but different functional groups.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Compounds with similar structural motifs used in fragrance and flavor industries.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2,2-difluorobicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-5-1-2-7(8,3-5)6(11)12/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIRXNSBRPMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
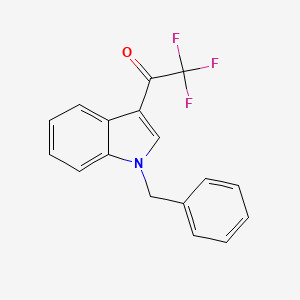
![N-(2,5-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2755960.png)
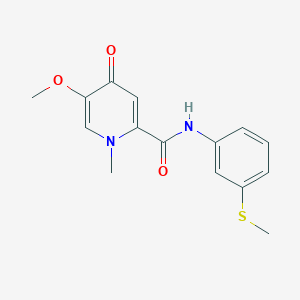

![N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2755969.png)
![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)
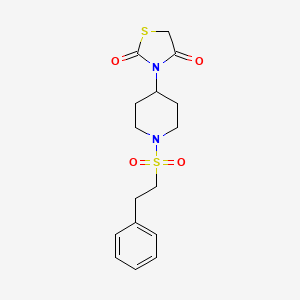

![2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2755973.png)
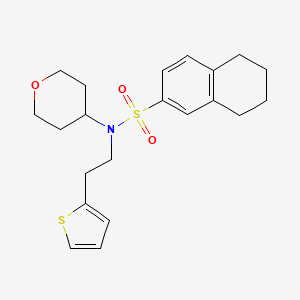
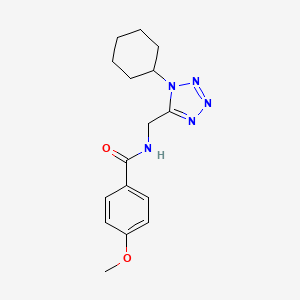
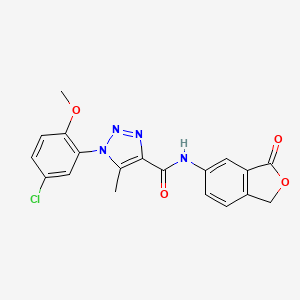
![ethyl 3-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2755978.png)
![3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2755981.png)
